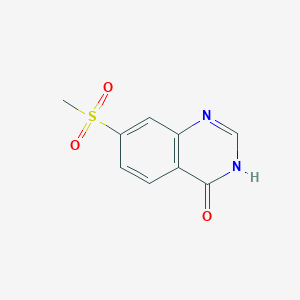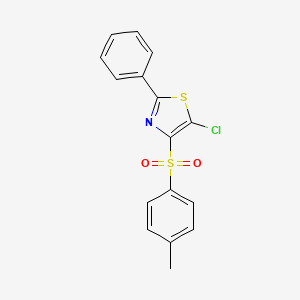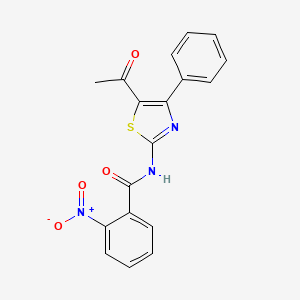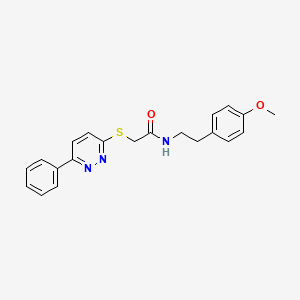
4-(4-Chlorophenyl)cyclohex-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(4-Chlorophenyl)cyclohex-3-en-1-one” is a chemical compound with the CAS Number: 36716-75-3 . It has a molecular weight of 206.67 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC Name for this compound is 4-(4-chlorophenyl)-3-cyclohexen-1-one . Its InChI Code is 1S/C12H11ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-3,5-6H,4,7-8H2 .Physical And Chemical Properties Analysis
The compound is a powder in its physical form . It has a molecular weight of 206.67 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Hydrogen Bonding and Structural Analysis
Hydrogen bonding plays a significant role in the structural stability of certain compounds related to 4-(4-Chlorophenyl)cyclohex-3-en-1-one. For example, studies on anticonvulsant enaminones, which share structural similarities, demonstrate how hydrogen bonds contribute to their molecular conformation and stability. These findings are crucial for understanding the molecular interactions and the potential therapeutic applications of these compounds (Kubicki, Bassyouni, & Codding, 2000).
Photogeneration and Reactivity of Aryl Cations
Research into the photogeneration and reactivity of aryl cations from aromatic halides has implications for synthetic chemistry, including compounds like this compound. The ability to generate and utilize aryl cations through photoreaction pathways enables the development of novel synthetic strategies for complex organic molecules, enhancing our ability to create new drugs and materials (Protti, Fagnoni, Mella, & Albini, 2004).
Crystal Structure Elucidation
The crystal structure elucidation of compounds structurally related to this compound, such as Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, provides insights into their molecular architecture. This knowledge is essential for understanding the physical and chemical properties of these compounds, which is crucial for their potential application in materials science and pharmaceutical development (Sapnakumari, Narayana, Yathirajan, Jasinski, & Butcher, 2013).
Enantioselective Synthesis
The enantioselective synthesis of cyclohex-2-enone and its derivatives, including those related to this compound, is a critical area of research. Such processes are fundamental to producing optically active pharmaceuticals and agrochemicals, emphasizing the importance of stereochemistry in the efficacy and safety of these compounds (Tanaka, Mizutani, Miyahara, Hirotsu, & Toda, 1999).
Biocatalytic Synthesis and Sensor Development
The development of photoelectrochemical sensors for detecting toxic pollutants, such as 4-chlorophenol, using compounds related to this compound, showcases the application of these compounds in environmental monitoring. Such sensors offer a sensitive, selective, and efficient method for the detection of hazardous substances, highlighting the potential of these compounds in addressing environmental and public health concerns (Yan, Jiang, Li, Bao, Xu, Qian, Chen, & Xia, 2019).
properties
IUPAC Name |
4-(4-chlorophenyl)cyclohex-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-3,5-6H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXFKHSPCKYIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3-Chloro-4-fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2604339.png)
![3-{[1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B2604340.png)


![3-[(4-Chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2604344.png)
![2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)
![N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2604349.png)
![5-Chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2604350.png)



![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2604357.png)

![8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2604360.png)